molecular formula C12H11NO3 B13470037 Methyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate CAS No. 67976-96-9

Methyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate

Cat. No.: B13470037
CAS No.: 67976-96-9
M. Wt: 217.22 g/mol
InChI Key: GNVIERCWUUAKJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate is a quinolone derivative, a class of compounds known for their diverse biological activities. Quinolones are widely recognized for their applications in medicinal chemistry, particularly as antibiotics. The structure of this compound includes a quinoline core with a carboxylate ester and a ketone functional group, making it a versatile scaffold for various chemical reactions and biological interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves the reaction of aromatic amines with diethyl acetylenedicarboxylate, followed by intramolecular cyclization. One common method includes the use of hydroamination at ambient temperature, followed by a PPA-catalyzed intramolecular Friedel–Crafts reaction . Another approach involves the hydrolysis of the lowest alkyl esters using an approximately 2.8 M solution of HCl in acetic acid with low water content .

Industrial Production Methods

Industrial production methods for this compound often involve scalable and efficient synthetic routes. These methods are designed to produce high yields and purity, making them suitable for large-scale production. The use of flow chemistry and metal-catalyzed reactions are common in industrial settings to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of methyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinolone core can inhibit bacterial DNA gyrase, preventing DNA replication and transcription. This mechanism is similar to that of other quinolone antibiotics, making it a valuable compound for studying antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and carboxylate groups enhance its solubility and reactivity, making it a versatile compound for various applications .

Properties

CAS No.

67976-96-9

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 1-methyl-4-oxoquinoline-2-carboxylate

InChI

InChI=1S/C12H11NO3/c1-13-9-6-4-3-5-8(9)11(14)7-10(13)12(15)16-2/h3-7H,1-2H3

InChI Key

GNVIERCWUUAKJT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C=C1C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.